

Advanced Mechanistic Guide: Trimethyl 2-Methoxy-2-Phosphonoacetate

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Compound of Interest

Compound Name:	<i>Trimethyl methoxyphosphonoacetate</i>
CAS No.:	<i>16141-78-9</i>
Cat. No.:	<i>B599697</i>

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Precision Synthesis of -Methoxyacrylates via Horner-Wadsworth-Emmons Olefination

Executive Summary & Chemical Architecture

Trimethyl 2-methoxy-2-phosphonoacetate (CAS: 35000-38-5) is a specialized organophosphorus reagent employed primarily to install the

-methoxyacrylate pharmacophore. This structural motif is the biological engine of the strobilurin class of fungicides (e.g., Azoxystrobin, Trifloxystrobin) and various antitumor natural products (e.g., Oudemansins).

Unlike standard Horner-Wadsworth-Emmons (HWE) reagents that yield simple

-unsaturated esters, this reagent introduces an alkoxy substituent directly at the

-position. This modification significantly alters the electronic landscape of the transition state, requiring precise control over base selection and temperature to dictate the stereochemical outcome (

vs.

).

Molecular Identity:

- Formula:
- Structure:
- Role: Nucleophilic carbanion source for carbonyl olefination.[1]

Mechanistic Dynamics: The HWE Cascade

The reaction follows the canonical HWE anionic pathway but is distinguished by the stabilizing effect of the

-methoxy group. The mechanism proceeds through four distinct phases: Metallation, Addition, Cyclization, and Elimination.

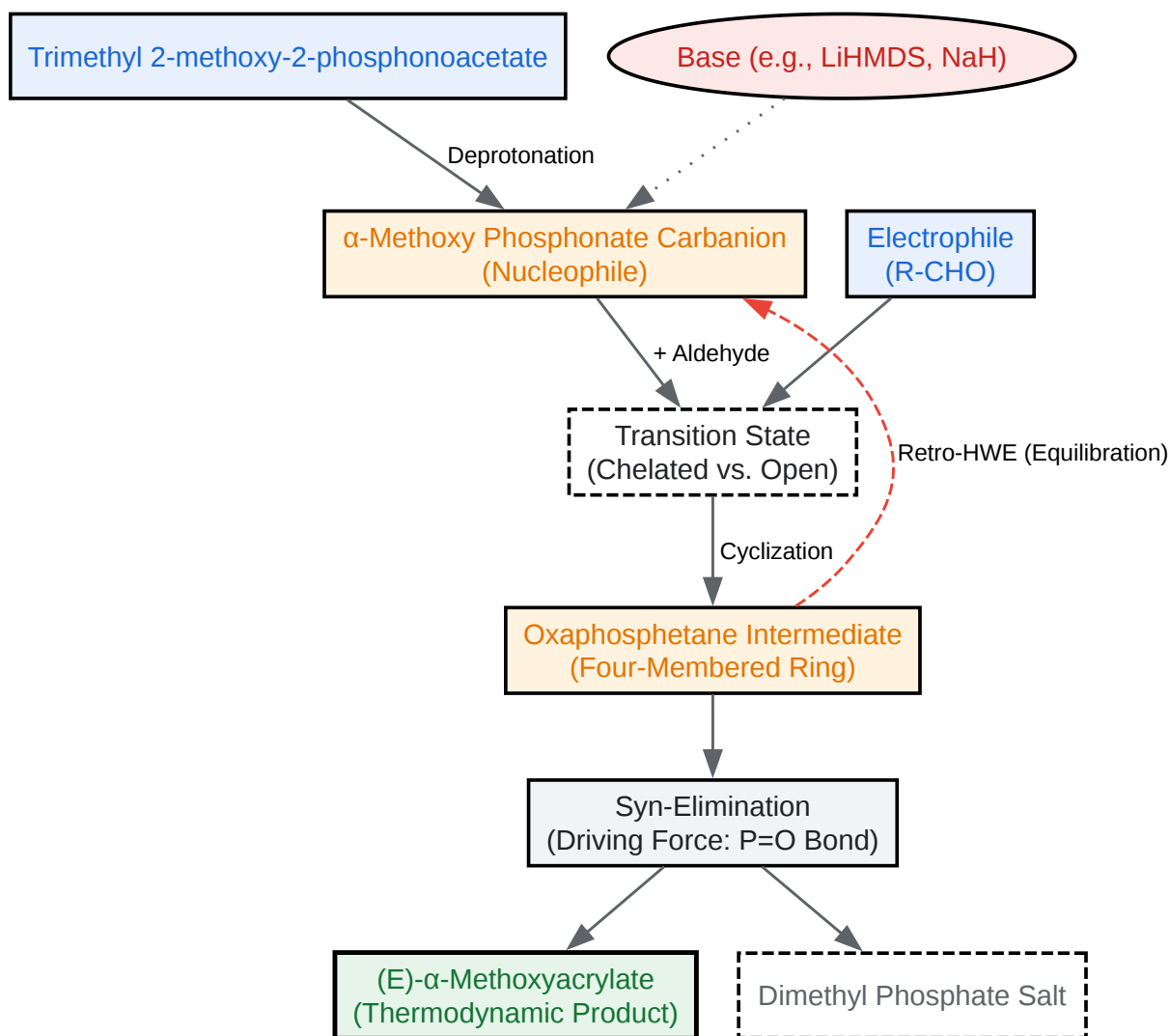
The Stereochemical Pivot

The stereoselectivity is governed by the reversibility of the initial addition step and the stability of the oxaphosphetane intermediate.

- Kinetic Control (-selective): Favored by low temperatures () and strongly dissociating bases (e.g., KHMDS/18-crown-6), preventing equilibration of the betaine/oxaphosphetane.
- Thermodynamic Control (-selective): Favored by lithium salts (LiCl), higher temperatures (), and amine bases (DBU). The steric bulk of the -methoxy group generally pushes the equilibrium toward the trans-disposed oxaphosphetane, yielding the thermodynamically stable

-isomer—the bioactive configuration for most strobilurins.

Visualization: The Reaction Cycle



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Figure 1: The catalytic cycle of the HWE reaction using Trimethyl 2-methoxy-2-phosphonoacetate. Note the equilibration pathway (red dashed line) which is critical for E-selectivity.

Experimental Optimization & Protocol Design

To achieve high yields and high

-selectivity, the reaction environment must be tuned to favor thermodynamic equilibration.

Key Variables

Variable	Recommendation	Mechanistic Rationale
Base	LiHMDS or NaH	Lithium cations coordinate with the phosphonate oxygen and the aldehyde carbonyl, organizing a "closed" transition state.
Additive	LiCl (Masamune-Roush)	Increases the acidity of the phosphonate and facilitates the formation of the chelated intermediate, enhancing -selectivity.
Solvent	THF or DME	Ethereal solvents support cation solvation. Avoid protic solvents which quench the enolate.
Temp		Start cold to control exotherm, then warm to RT to allow the syn-elimination and intermediate equilibration.

Standardized Protocol: Synthesis of Methyl (E)-2-methoxy-3-phenylacrylate

Safety Note: Phosphonates and strong bases are moisture-sensitive. All glassware must be flame-dried and cooled under Argon.

- Reagent Preparation:

- Charge a flame-dried Schlenk flask with Trimethyl 2-methoxy-2-phosphonoacetate (1.2 equiv) and anhydrous THF (0.5 M concentration relative to phosphonate).
- Cool the solution to

using a dry ice/acetone bath.
- Enolization:
 - Add LiHMDS (1.0 M in THF, 1.1 equiv) dropwise over 10 minutes.
 - Observation: The solution typically turns pale yellow. Stir for 30 minutes at

to ensure complete deprotonation.
- Coupling:
 - Add the Aldehyde (1.0 equiv) dissolved in minimal THF dropwise.
 - Critical Step: Allow the mixture to stir at

for 1 hour, then remove the cooling bath and allow it to warm to room temperature over 2 hours. This warming phase is essential for driving the elimination step and ensuring

-selectivity.
- Workup:
 - Quench with saturated aqueous

.[1]
 - Extract with EtOAc (

). Wash combined organics with brine, dry over

, and concentrate.
- Purification:

- Purify via silica gel flash chromatography (Hexanes/EtOAc gradient). The -isomer is typically less polar than the -isomer.

Case Studies in Drug Discovery

Application 1: Strobilurin Fungicide Synthesis

In the synthesis of Trifloxystrobin, the

-methoxyacrylate moiety is the "warhead" that binds to the Qo site of the cytochrome complex, inhibiting mitochondrial respiration in fungi.

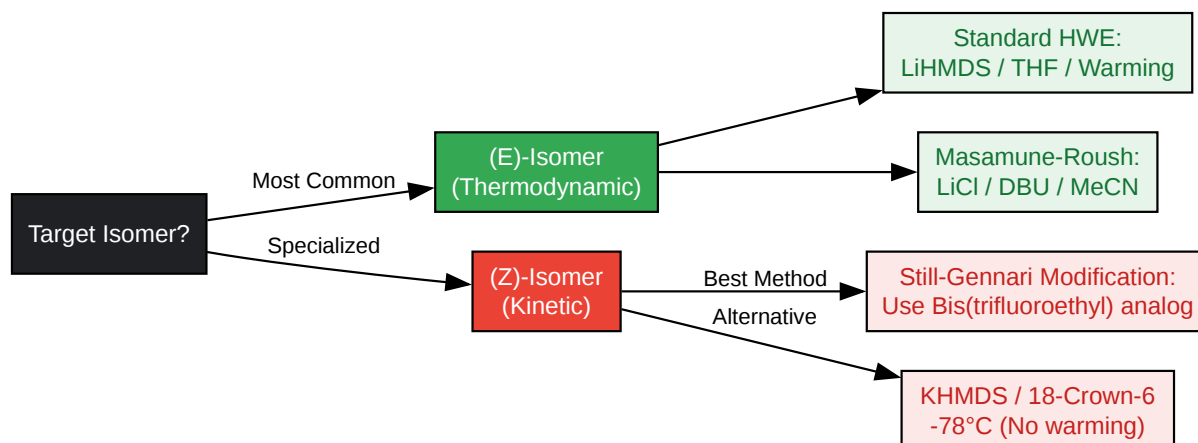
- Challenge: Steric hindrance from the ortho-substituted phenyl ring of the aldehyde.
- Solution: Use of K⁺tBu⁻ in DMF can sometimes overcome steric barriers, though Li-based conditions remain standard for selectivity.

Application 2: Oudemansin Total Synthesis

The total synthesis of (-)-Oudemansin A utilizes this reagent to install the terminal vinyl ether functionality.

- Insight: The methoxy group prevents side reactions (like Michael additions) that might occur with simple acrylates during subsequent steps.

Visualization: Stereoselectivity Decision Tree



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Figure 2: Decision matrix for selecting reaction conditions based on desired stereochemical outcome.

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Sources

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